tert-Butyl (1-(4-azidobenzoyl)azetidin-3-yl)carbamate
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Overview
Description
tert-Butyl (1-(4-azidobenzoyl)azetidin-3-yl)carbamate: is a synthetic organic compound that features a tert-butyl carbamate protecting group, an azetidine ring, and an azidobenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4-azidobenzoyl)azetidin-3-yl)carbamate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-aminopropanol derivatives.
Introduction of the Azidobenzoyl Group: This step involves the acylation of the azetidine ring with 4-azidobenzoyl chloride under basic conditions, typically using a base like triethylamine.
Protection with tert-Butyl Carbamate: The final step involves the protection of the amine group on the azetidine ring with tert-butyl chloroformate in the presence of a base such as sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The azido group in tert-Butyl (1-(4-azidobenzoyl)azetidin-3-yl)carbamate can undergo nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, DMF (dimethylformamide) as solvent.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Cycloaddition: Copper(I) catalysts, often in the presence of a ligand like TBTA (tris(benzyltriazolylmethyl)amine).
Major Products
Amines: From reduction of the azido group.
Triazoles: From cycloaddition reactions.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1-(4-azidobenzoyl)azetidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its azido group is particularly useful in click chemistry, allowing for the rapid and efficient formation of triazole linkages.
Biology
In biological research, this compound can be used to modify biomolecules through bioorthogonal reactions. The azido group can be selectively targeted in living systems without interfering with natural biochemical processes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The azetidine ring and azido group can be modified to enhance biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific functional groups that can be further modified through click chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-azidobenzoyl)azetidin-3-yl)carbamate depends on its application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings. In biological systems, the azido group can be used for site-specific labeling of proteins or other biomolecules, facilitating studies of molecular interactions and functions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-(4-azidobenzoyl)piperidin-3-yl)carbamate: Similar structure but with a piperidine ring instead of an azetidine ring.
tert-Butyl (1-(4-azidobenzoyl)azetidin-2-yl)carbamate: Similar structure but with the azido group at a different position on the azetidine ring.
Uniqueness
tert-Butyl (1-(4-azidobenzoyl)azetidin-3-yl)carbamate is unique due to the combination of the azetidine ring and the azido group, which provides distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry. The presence of the tert-butyl carbamate protecting group also adds to its stability and versatility in various chemical reactions.
This detailed overview should give you a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
tert-butyl N-[1-(4-azidobenzoyl)azetidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-15(2,3)23-14(22)17-12-8-20(9-12)13(21)10-4-6-11(7-5-10)18-19-16/h4-7,12H,8-9H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYYCNVTDHJDIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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